A Technical Guide to 3-Chloro-4-cyclopropylmethoxy-benzylamine: Properties, Synthesis, and Applications
A Technical Guide to 3-Chloro-4-cyclopropylmethoxy-benzylamine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. Substituted benzylamines, in particular, represent a privileged scaffold, forming the core of a wide array of biologically active compounds. This guide provides an in-depth technical overview of 3-Chloro-4-cyclopropylmethoxy-benzylamine, a compound of increasing interest for researchers and scientists. We will explore its fundamental chemical and physical properties, discuss logical synthetic pathways, and contextualize its potential applications within the pharmaceutical industry, drawing parallels to structurally related key intermediates.
This document is intended for an audience of researchers, synthetic chemists, and drug development professionals. The information is presented to not only detail the characteristics of this specific molecule but also to provide insights into the rationale behind its design and potential utility.
Molecular Identity and Physicochemical Properties
The precise arrangement of functional groups in 3-Chloro-4-cyclopropylmethoxy-benzylamine—a chlorine atom, a cyclopropylmethoxy group, and a primary aminomethyl group on a benzene ring—imparts a unique combination of steric and electronic properties. These features are critical for its interaction with biological targets and for its behavior in synthetic transformations.
Chemical Structure and Formula
Based on systematic nomenclature, the chemical formula for 3-Chloro-4-cyclopropylmethoxy-benzylamine is determined to be C₁₁H₁₄ClNO . The molecular weight is calculated to be 211.70 g/mol .
The structure consists of a benzylamine core, with the benzene ring substituted at the 3-position with a chlorine atom and at the 4-position with a cyclopropylmethoxy ether linkage. The presence of the small, rigid cyclopropyl ring introduces a degree of conformational constraint and a specific steric profile compared to a simple alkyl ether. The chlorine atom acts as a bioisostere for a methyl group but with distinct electronic properties, introducing a dipole and potentially engaging in halogen bonding.
Key Identifiers and Properties
A comprehensive summary of the key chemical identifiers and computed physicochemical properties is presented in Table 1. These values are crucial for laboratory handling, analytical characterization, and computational modeling.
| Identifier | Value | Source |
| IUPAC Name | (3-chloro-4-(cyclopropylmethoxy)phenyl)methanamine | (Derived) |
| Chemical Formula | C₁₁H₁₄ClNO | (Calculated) |
| Molecular Weight | 211.70 g/mol | (Calculated) |
| Canonical SMILES | C1CC1COC2=C(C=C(C=C2)CN)Cl | (Derived) |
| InChI Key | (Derived) | (Derived) |
| CAS Number | Not conclusively assigned in public databases | - |
Note: While a direct PubChem entry for this specific benzylamine is not available, a close precursor, 3-Chloro-4-(cyclopropylmethoxy)benzonitrile, is documented (PubChem CID: 61389104)[1]. The data for the benzylamine is derived from its structure.
Synthesis and Chemical Reactivity
The synthesis of 3-Chloro-4-cyclopropylmethoxy-benzylamine can be approached through several established organic chemistry transformations. The choice of a specific route will depend on the starting materials' availability, desired scale, and purity requirements. A logical and commonly employed pathway involves the reduction of the corresponding benzonitrile.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 3-Chloro-4-cyclopropylmethoxy-benzylamine is illustrated below. The primary amine can be accessed from the reduction of a nitrile, which in turn can be synthesized from the corresponding benzyl halide.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Nitrile Reduction
The following is a generalized protocol for the reduction of 3-Chloro-4-(cyclopropylmethoxy)benzonitrile to the target benzylamine. This method is illustrative and would require optimization for specific laboratory conditions.
Step-by-Step Methodology:
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Inert Atmosphere: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Suspension: A reducing agent, such as lithium aluminum hydride (LAH), is carefully suspended in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) within the flask.
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Substrate Addition: The 3-Chloro-4-(cyclopropylmethoxy)benzonitrile, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C).
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
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Extraction and Purification: The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Final Purification: The crude benzylamine can be further purified by column chromatography or distillation under reduced pressure.
Context in Drug Discovery and Development
While specific biological activity data for 3-Chloro-4-cyclopropylmethoxy-benzylamine is not widely published, its structural motifs are present in various pharmacologically active molecules. The closely related compound, 3-Chloro-4-methoxybenzylamine, is a known key intermediate in the synthesis of Avanafil, a PDE5 inhibitor used to treat erectile dysfunction[2]. This suggests that benzylamines with this substitution pattern are of significant interest in the development of therapies targeting a range of diseases.
The cyclopropylmethoxy group, in particular, is often introduced by medicinal chemists to:
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Improve Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism.
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Enhance Potency: The defined three-dimensional shape of the cyclopropyl group can lead to more specific and higher-affinity binding to a target protein.
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Modulate Physicochemical Properties: It can influence solubility and lipophilicity (LogP), which are critical for a drug's pharmacokinetic profile.
The overall workflow from a building block like 3-Chloro-4-cyclopropylmethoxy-benzylamine to a final active pharmaceutical ingredient (API) is depicted in the following diagram.
Caption: Drug development workflow from building block to API.
Safety and Handling
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.
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Corrosivity: Benzylamines are often corrosive and can cause severe skin burns and eye damage. Avoid all direct contact. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Toxicity: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Researchers must consult the SDS for any reagents used in the synthesis and handling of this compound and perform a thorough risk assessment before commencing any experimental work.
Conclusion
3-Chloro-4-cyclopropylmethoxy-benzylamine is a well-defined chemical entity with significant potential as a building block in the synthesis of novel, high-value molecules, particularly within the pharmaceutical sector. Its unique combination of a halogenated aromatic ring and a cyclopropyl ether moiety provides a rich platform for chemical exploration. Understanding its physicochemical properties, logical synthetic routes, and the established importance of its structural analogues allows researchers to effectively leverage this compound in the design and development of next-generation therapeutics. As with all chemical research, adherence to strict safety protocols is essential when working with this and related compounds.
References
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PubChem. 3-Chloro-4-(cyclopropylmethoxy)benzonitrile. National Center for Biotechnology Information. [Link]
